1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC17739787
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O2 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C7H12N2O2/c1-5(4-8)9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3 |
| Standard InChI Key | OANKAJBEADINJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)N1C(=O)CCC1=O |
Introduction
Chemical Identity and Molecular Structure
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, 1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione, reflects its pyrrolidine core (a five-membered saturated ring containing one nitrogen atom) substituted at the 1-position with a 1-aminopropan-2-yl group. The molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol for the free base form . When isolated as a hydrochloride salt, the formula becomes C₇H₁₃ClN₂O₂, with a molecular weight of 192.64 g/mol .
Structural Features
The compound’s structure combines a rigid pyrrolidine ring with two ketone groups at the 2- and 5-positions, creating a dione system. The 1-aminopropan-2-yl substituent introduces a chiral center at the second carbon of the propane chain, potentially leading to stereoisomerism. The amine group enhances solubility in aqueous media and provides a site for further functionalization through nucleophilic reactions .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols remain proprietary, general methods for analogous pyrrolidine diones suggest a multi-step approach:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives or condensation reactions involving diketones and amines.
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Substitution: Introduction of the aminopropyl group via alkylation or nucleophilic substitution at the pyrrolidine nitrogen .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .
Industrial-Scale Considerations
Large-scale production likely employs continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and minimize byproducts. Purification methods such as recrystallization or chromatography ensure high purity, critical for pharmaceutical intermediates .
Chemical Reactivity and Derivative Formation
Nucleophilic and Electrophilic Reactions
The amine group participates in Schiff base formation with carbonyl compounds, while the dione moiety undergoes Michael additions or reductions to yield hydroxylated derivatives. For example, sodium borohydride reduces the ketones to secondary alcohols, altering the compound’s polarity and hydrogen-bonding capacity .
Oxidation and Stability
Under oxidative conditions (e.g., KMnO₄), the dione system remains stable, but the aminopropyl chain may oxidize to form nitro or imine derivatives. Stability studies indicate that the hydrochloride salt is hygroscopic, requiring anhydrous storage conditions .
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Reduction | NaBH₄, MeOH | 2,5-Diol derivatives |
| Alkylation | R-X, K₂CO₃ | N-Alkylated pyrrolidines |
| Acid-Catalyzed Hydrolysis | HCl, H₂O | Ring-opened carboxylic acids |
Comparative Analysis with Structural Analogs
3-(4-Aminophenyl)pyrrolidine-2,5-dione
This analog substitutes the aminopropyl group with a 4-aminophenyl ring, increasing aromaticity and conjugation. The phenyl derivative exhibits a higher boiling point (465.8°C vs. ~300°C for the target compound) and enhanced UV absorption, making it suitable for spectroscopic applications .
1-(2-Aminopropyl)pyrrolidine-2,5-dione
Distinguished by the position of the amine group on the propane chain, this isomer shows altered solubility profiles. Computational studies suggest its lowered LogP value (−1.2 vs. −0.8 for the 1-aminopropan-2-yl derivative) impacts membrane permeability .
Table 3: Comparative Properties of Pyrrolidine Dione Derivatives
| Compound | Molecular Formula | Boiling Point (°C) | LogP |
|---|---|---|---|
| 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione | C₇H₁₂N₂O₂ | ~300 (est.) | −0.8 |
| 3-(4-Aminophenyl)pyrrolidine-2,5-dione | C₁₀H₁₀N₂O₂ | 465.8 | −1.0 |
| 1-(2-Aminopropyl)pyrrolidine-2,5-dione | C₇H₁₂N₂O₂ | 290 (est.) | −1.2 |
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